molecular formula C19H20N2O4 B2862262 2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE CAS No. 1796969-35-1

2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE

Cat. No.: B2862262
CAS No.: 1796969-35-1
M. Wt: 340.379
InChI Key: VOPQKPORNRUFLO-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted at the 6-position with a methyl group and at the 2-position with an oxygen-linked piperidin-4-yl moiety. The piperidine ring is further functionalized with a 2H-1,3-benzodioxole-5-carbonyl group, a bicyclic ether system known for enhancing metabolic stability and binding affinity in medicinal chemistry applications . The benzodioxole moiety may facilitate interactions with aromatic residues in biological targets, while the methyl group on the pyridine ring likely contributes to lipophilicity and steric effects.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13-3-2-4-18(20-13)25-15-7-9-21(10-8-15)19(22)14-5-6-16-17(11-14)24-12-23-16/h2-6,11,15H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOPQKPORNRUFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of catalysts such as palladium or copper, and solvents like ethanol or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions can vary widely but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[1-(2H-1,3-BENZODIOXOLE-5-CARBONYL)PIPERIDIN-4-YL]OXY}-6-METHYLPYRIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in cellular processes such as apoptosis, cell cycle regulation, and signal transduction .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparisons
Compound Name Core Structure Key Substituents Linker Type Notable Features
Target Compound Pyridine 6-Methyl, 2-oxy-piperidinyl-(benzodioxole-5-carbonyl) Ether (Oxy) Benzodioxole enhances stability; methyl improves lipophilicity
6-(Benzodioxol-5-yl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile () Pyridine Trifluoromethyl, sulfanyl-piperidine Thioether Trifluoromethyl increases electronegativity; thioether may reduce oxidative stability
3-Hydroxy-5-methoxy-6-prenylstilbene-2-carboxylic acid () Stilbene Prenyl, methoxy, hydroxyl, carboxylic acid N/A Polar carboxylate and hydroxyl groups suggest solubility in aqueous environments

Key Observations :

  • The target compound’s ether linker (vs. thioether in ) may confer greater metabolic stability due to resistance to enzymatic cleavage.
  • The benzodioxole-5-carbonyl group distinguishes it from the prenylated stilbene in , which lacks a piperidine scaffold.
  • The trifluoromethyl group in the analog could enhance binding to hydrophobic pockets but may reduce solubility compared to the target compound’s methyl group .
Pharmacological Implications

While direct bioactivity data for the target compound are scarce, structural analogs provide insights:

  • Benzodioxole-containing compounds: Often associated with serotonin receptor modulation or monoamine oxidase inhibition, suggesting CNS applications .
  • Thioether-linked derivatives (e.g., ): May exhibit shorter half-lives due to susceptibility to oxidation, whereas the target compound’s ether linkage could prolong activity.
  • Prenylated stilbenes (): Typically associated with antioxidant or anti-inflammatory effects, diverging from the pyridine-based target’s likely mechanism .

Data Table: Hypothesized Physicochemical Properties

Property Target Compound Analog Stilbene
LogP (Predicted) ~2.8 (moderate lipophilicity) ~3.5 (high lipophilicity) ~1.2 (low lipophilicity)
Solubility Moderate in DMSO Low in aqueous buffers High in polar solvents
Metabolic Stability High (ether linker) Moderate (thioether linker) Variable (depends on prenyl group)

Biological Activity

The compound 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)piperidin-4-yl]oxy}-6-methylpyridine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H20N2O4
  • Molecular Weight : 316.35 g/mol

Biological Activity Overview

Research into the biological activity of this compound has revealed various potential therapeutic effects:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of benzodioxole compounds exhibit significant antibacterial and antifungal activities. For instance, compounds similar in structure have shown effectiveness against strains such as Staphylococcus aureus and Candida albicans with minimum inhibitory concentration (MIC) values ranging from 0.12 to 0.98 µg/mL .
  • Anticancer Properties : The compound's structural components suggest potential anticancer activity. Hybrid derivatives featuring piperidine and pyridine rings have demonstrated selective cytotoxicity against various cancer cell lines, including breast and renal cancer cells . In vitro studies have indicated that certain derivatives inhibit cell proliferation through apoptosis induction.
  • Neuroprotective Effects : Some studies suggest that compounds with similar scaffolds may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's . This inhibition could lead to increased levels of acetylcholine, enhancing cognitive function.

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as a competitive inhibitor for various enzymes, including AChE and cyclooxygenase (COX) enzymes, which are involved in inflammation and pain pathways.
  • Cell Signaling Modulation : It may influence cell signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.

Case Studies

Several studies have documented the biological activities of closely related compounds:

StudyCompoundActivityFindings
El Shehry et al. (2018)Pyrazole derivativeAntibacterialMIC values of 0.12 µg/mL against S. flexneri
Mantoani et al. (2016)Quinoline derivativesNeuroprotectiveSignificant AChE inhibition observed
Hybrid Derivatives StudyBenzodioxole-PyridineAnticancerSelective cytotoxicity against MDA-MB-468

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